2-Isobutyl-1,3-dithiane

Vue d'ensemble

Description

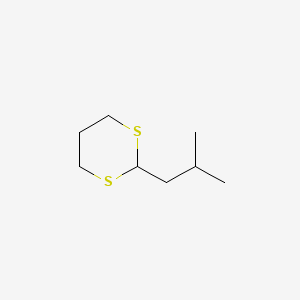

2-Isobutyl-1,3-dithiane is a sulfur-containing organic compound with the molecular formula C8H16S2. It belongs to the class of 1,3-dithianes, which are cyclic compounds featuring sulfur atoms in their structure. These compounds are known for their utility in organic synthesis, particularly in the protection of carbonyl groups and as intermediates in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Isobutyl-1,3-dithiane can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brønsted or Lewis acid catalyst. The reaction typically involves the formation of a cyclic dithiane structure through the nucleophilic attack of the thiol groups on the carbonyl carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

2-Isobutyl-1,3-dithiane undergoes selective oxidation to form sulfoxides or sulfones, depending on the reagents and conditions. Enzymatic oxidation using cyclohexanone monooxygenase (CHMO) produces enantiomerically enriched sulfoxides (up to 99% ee) under mild, aqueous conditions .

Table 1: Oxidation Outcomes with CHMO

| Substrate Structure | Sulfoxide Yield | Enantiomeric Excess (ee) |

|---|---|---|

| This compound | 85% | 92% (R) |

| 2-Methyl-1,3-dithiane | 78% | 88% (R) |

| 2-Phenyl-1,3-dithiane | 63% | 75% (S) |

Mechanism : The enzymatic oxidation involves oxygen transfer from flavin hydroperoxide to the sulfur atom, with stereochemical control dictated by the enzyme’s active-site geometry .

Substitution Reactions

The compound participates in nucleophilic substitution via lithiation. Deprotonation with t-BuLi generates a stabilized carbanion, which reacts with electrophiles (e.g., alkyl halides, carbonyl compounds) .

Example Reaction:

Key Findings :

-

Alkylation with primary iodides proceeds via S2 with inversion .

-

Sterically hindered substrates favor single-electron transfer (SET) pathways, leading to racemic products .

Coordination Chemistry

This compound acts as a bridging ligand in copper(I) coordination polymers. Reactions with CuX (X = I, Br, Cl) yield materials with distinct dimensionalities :

| CuX Salt | Product Structure | Dimensionality |

|---|---|---|

| CuI | [{Cu(μ-I)(μ-I)(μ-L)}] | 2D |

| CuBr | [{Cu(μ-Br)Cu}(μ-L)] | 1D |

Applications : These polymers exhibit potential in catalysis and materials science due to their structural tunability .

Deprotection Reactions

The dithiane group is cleaved under oxidative or electrophilic conditions to regenerate carbonyl compounds. Mercury(II) nitrate in aqueous acetonitrile achieves efficient deprotection (>90% yield) :

Advantages : Mild conditions, compatibility with acid-sensitive substrates .

Comparative Reactivity

The steric bulk of the isobutyl group influences reaction rates and selectivity:

| Reaction Type | Rate (vs 2-Methyl-1,3-dithiane) | Selectivity Notes |

|---|---|---|

| Lithiation | Slower | Enhanced stability of anion |

| Enzymatic Oxidation | Higher ee | Reduced steric hindrance |

| Coordination to CuI | Higher stability | Favors 2D architectures |

Applications De Recherche Scientifique

2-Isobutyl-1,3-dithiane is widely used in scientific research due to its versatility and reactivity. Its applications span across various fields, including:

Chemistry: It serves as a protective group for carbonyl compounds, preventing unwanted reactions during complex syntheses.

Biology: The compound is used in the study of enzyme mechanisms and the synthesis of biologically active molecules.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: this compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2-Isobutyl-1,3-dithiane exerts its effects involves its ability to act as a nucleophilic acylating agent. In reactions such as the Corey-Seebach Reaction, the compound undergoes lithiation to form a lithiated dithiane, which can then react with electrophiles to form various products. The greater polarizability of sulfur compared to oxygen plays a key role in the reactivity of the compound.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound depend on the specific reaction or application. In synthetic chemistry, the compound typically targets carbonyl groups, while in biological systems, it may interact with enzymes or other biomolecules.

Comparaison Avec Des Composés Similaires

1,3-Dithianes

1,3-Dithiolanes

Other sulfur-containing cyclic compounds

Activité Biologique

2-Isobutyl-1,3-dithiane is a sulfur-containing organic compound with the molecular formula . This compound is part of a larger family known as dithianes, which are characterized by their unique structural properties and biological activities. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry and natural product synthesis.

Structure

The structure of this compound consists of a six-membered ring containing two sulfur atoms and an isobutyl group attached to one of the carbons. This configuration imparts unique reactivity and interaction capabilities.

Synthesis

Synthesis methods for this compound often involve the alkylation of 1,3-dithiane derivatives. For example, alkylation reactions using various alkyl halides can yield high purity and yield of the desired dithiane compound .

Antimicrobial Properties

Research indicates that compounds within the dithiane family, including this compound, exhibit antimicrobial properties. A study highlighted the potential of dithianes in inhibiting bacterial growth, making them candidates for further investigation in pharmaceutical applications .

Cytotoxicity and Antitumor Activity

Dithianes have been studied for their cytotoxic effects against various cancer cell lines. In particular, compounds derived from 1,3-dithianes have shown promise in inducing apoptosis in tumor cells. For instance, derivatives of 1,3-dithiane have been utilized in synthetic pathways leading to potent anticancer agents like FK-506 .

Case Studies

Several case studies have explored the biological activities of this compound:

- Case Study 1 : A study on the synthesis and evaluation of new dithiane derivatives demonstrated that certain modifications to the dithiane structure enhanced cytotoxicity against human cancer cell lines .

- Case Study 2 : The use of this compound in coordination chemistry has revealed its potential to form stable complexes with transition metals, which could lead to new therapeutic agents with enhanced biological activity .

Table: Summary of Biological Activities

The biological activity of this compound may be attributed to its ability to interact with cellular components such as proteins and nucleic acids. The presence of sulfur atoms allows for redox reactions that can influence cellular signaling pathways related to growth and apoptosis.

Propriétés

IUPAC Name |

2-(2-methylpropyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16S2/c1-7(2)6-8-9-4-3-5-10-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIHYSKTNRQNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428800 | |

| Record name | 2-ISOBUTYL-1,3-DITHIANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69824-23-3 | |

| Record name | 2-ISOBUTYL-1,3-DITHIANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.